Cas no 68618-36-0 (3-Bromo-1H-pyrazolo[3,4-b]pyridine)
3-Bromo-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine,3-bromo-
- 3-bromo-2H-pyrazolo[3,4-b]pyridine
- C6H4BrN3
- 3-Bromo-7-aza-1H-indazole
- 1H-PYRAZOLO[3,4-B]PYRIDINE, 3-BROMO-
- 3-Bromo-7-azaindazole
- ZGHQNXGPKYUHJW-UHFFFAOYSA-N
- BCP26513
- FCH862285
- FD7340
- OR30746
- TRA0096415
- RP08695
- PB32644
- PS-4775
- AM20061441
- AKOS006288299
- SCHEMBL1593049
- SY008436
- EN300-218524
- CS-W010552
- A9127
- 3-bromo-1H-pyrazolo[3,4-b]pyridine;3-Bromopyrazolo[3,4-b]pyridine
- 3-Bromopyrazolo[3,4-b]pyridine
- MFCD08669476
- FT-0684696
- DTXSID10499128
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine, AldrichCPR
- 3-Bromo-1H-?pyrazolo[3,4-?b]?pyridine
- J-511802
- A1-00105
- 68618-36-0
- ALBB-022845
-
- MDL: MFCD08669476
- Inchi: 1S/C6H4BrN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
- InChI Key: ZGHQNXGPKYUHJW-UHFFFAOYSA-N
- SMILES: BrC1=C2C=CC=NC2=NN1
Computed Properties
- Exact Mass: 196.95900
- Monoisotopic Mass: 196.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.8
- Topological Polar Surface Area: 41.6
Experimental Properties
- Density: 1.895
- Boiling Point: 356.229°C at 760 mmHg
- Flash Point: 54 °C
- Refractive Index: 1.746
- PSA: 41.57000
- LogP: 1.72040
3-Bromo-1H-pyrazolo[3,4-b]pyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
3-Bromo-1H-pyrazolo[3,4-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1H-pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 288576-1G |
3-Bromo-1H-pyrazolo[3,4-b]pyridine, 97% |
68618-36-0 | 97% | 1G |
¥ 2800 | 2022-04-26 | |
| Chemenu | CM108455-5g |
3-bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95+% | 5g |
$159 | 2021-08-06 | |
| Chemenu | CM108455-10g |
3-bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95+% | 10g |
$294 | 2021-08-06 | |
| Chemenu | CM108455-25g |
3-bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95+% | 25g |
$636 | 2021-08-06 | |
| Chemenu | CM108455-5g |
3-bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM108455-10g |
3-bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95%+ | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM108455-25g |
3-bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95%+ | 25g |
$*** | 2023-05-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57690-5g |
3-Bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95% | 5g |
¥412.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57690-25g |
3-Bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95% | 25g |
¥1200.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57690-1g |
3-Bromo-1H-pyrazolo[3,4-b]pyridine |
68618-36-0 | 95% | 1g |
¥136.0 | 2022-04-28 |
3-Bromo-1H-pyrazolo[3,4-b]pyridine Suppliers
3-Bromo-1H-pyrazolo[3,4-b]pyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Bromo-1H-pyrazolo[3,4-b]pyridine
Professional Introduction to 3-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS No. 68618-36-0)
3-Bromo-1H-pyrazolo[3,4-b]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 68618-36-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a brominated pyrazole fused with a pyridine ring, presents a versatile scaffold for the development of novel bioactive molecules. The presence of the bromine substituent at the 3-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery programs.
The compound's unique structural motif, combining the pyrazole and pyridine moieties, contributes to its potential pharmacological properties. Pyrazolopyridines are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The bromine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings, enabling the construction of more complex molecular architectures.
In recent years, 3-Bromo-1H-pyrazolo[3,4-b]pyridine has been explored in several cutting-edge research studies aimed at identifying new therapeutic agents. One notable area of investigation involves its application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.
A groundbreaking study published in 2022 demonstrated the utility of 3-Bromo-1H-pyrazolo[3,4-b]pyridine as a key intermediate in synthesizing potent JAK2 inhibitors. Janus kinases (JAKs) are involved in hematopoiesis and immune responses, and their overactivation is implicated in conditions such as leukemia and rheumatoid arthritis. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups onto the brominated pyrazolopyridine core, leading to compounds with high binding affinity to JAK2. Preliminary in vitro assays revealed promising inhibitory activity against JAK2-dependent signaling cascades.
Another emerging application of 3-Bromo-1H-pyrazolo[3,4-b]pyridine lies in the field of antiviral research. The increasing prevalence of drug-resistant viruses has underscored the need for novel antiviral agents with distinct mechanisms of action. Researchers have investigated derivatives of this compound for their potential to inhibit viral proteases and polymerases. For instance, modifications at the 5-position of the pyrazole ring have been shown to enhance interactions with viral enzymes, leading to reduced viral replication in cell culture models.
The compound's structural flexibility also makes it an attractive candidate for designing small-molecule probes for biochemical studies. By incorporating fluorophores or affinity tags at strategic positions on the scaffold, researchers can develop tools to investigate protein-protein interactions and enzyme kinetics. These probes have applications in drug discovery pipelines, allowing scientists to screen large libraries of compounds for their ability to modulate specific biological targets.
From a synthetic chemistry perspective, 3-Bromo-1H-pyrazolo[3,4-b]pyridine serves as a valuable building block for constructing more complex heterocyclic systems. Its reactivity allows for sequential functionalization at multiple sites, enabling the creation of polycyclic structures with tailored properties. Advanced synthetic methodologies such as transition-metal-catalyzed cyclizations and directed ortho-metalation have been employed to access derivatives with novel scaffolds. These advances contribute to the growing arsenal of molecular tools available for medicinal chemists.
The pharmaceutical industry has taken notice of the potential of 3-Bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives. Several biotech companies have included this compound in their internal libraries for hit identification programs. Its accessibility through multi-step synthetic routes and its demonstrated utility in several biological assays make it an attractive starting point for structure-activity relationship (SAR) studies. By systematically modifying various positions on the molecule, researchers can optimize potency and selectivity for desired therapeutic outcomes.
Looking ahead, future research endeavors may focus on exploring alternative synthetic pathways to improve scalability and cost-efficiency. Additionally, computational modeling techniques such as molecular docking and virtual screening could accelerate the discovery process by predicting binding affinities and identifying promising candidates before experimental validation. The integration of these computational approaches with traditional wet chemistry methods holds great promise for accelerating drug development timelines.
In conclusion,3-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS No. 68618-36-0) represents a significant asset in modern medicinal chemistry due to its versatile structural framework and broad range of applications. Its role as an intermediate in kinase inhibition studies underscores its importance in addressing unmet medical needs related to cancer and inflammatory diseases. As research continues to uncover new biological functions and synthetic possibilities,this compound is poised to remain at the forefront of pharmaceutical innovation.
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